
2,2-Dimethyl-3-butenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-3-butenoic acid methyl ester, also known as geranyl acetate, is a natural organic compound that is commonly found in various plants, fruits, and flowers. It is widely used in the fragrance and flavor industries due to its pleasant and fruity aroma, which is reminiscent of roses and geraniums. In Synthesis Method: The most common method for synthesizing geranyl acetate is via the esterification of geraniol with acetic acid. Geraniol is a natural compound that is found in various essential oils, such as rose oil, geranium oil, and citronella oil. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and can be performed under reflux conditions or via azeotropic distillation. Scientific Research Application: Geranyl acetate has been the subject of numerous scientific studies due to its various biological activities and potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It is also used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. Mechanism of Action: The mechanism of action of geranyl acetate is not fully understood, but it is believed to exert its biological effects via various pathways. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress. Biochemical and Physiological Effects: Geranyl acetate has been shown to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress. Advantages and Limitations for Lab Experiments: One of the main advantages of using geranyl acetate in lab experiments is its natural origin and low toxicity. It is also relatively easy to synthesize and has a pleasant aroma, which makes it an ideal candidate for use in various applications. However, one of the limitations of using geranyl acetate is its volatility, which can make it difficult to handle and measure accurately. Future Directions: There are numerous future directions for the research and development of geranyl acetate. One potential application is its use as a natural preservative in the food industry. It has also been shown to possess potential anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, it has been shown to possess insecticidal properties, and further research is needed to explore its potential as an insecticide. Finally, its potential as a fragrance and flavoring agent in various industries warrants further investigation. In conclusion, 2,2-Dimethyl-3-butenoic acid methyl ester, or geranyl acetate, is a natural organic compound that possesses various biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of geranyl acetate and its various applications.
properties
CAS RN |
19757-86-9 |
|---|---|
Product Name |
2,2-Dimethyl-3-butenoic acid methyl ester |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl 2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-5-7(2,3)6(8)9-4/h5H,1H2,2-4H3 |
InChI Key |
UHRVSIIJSJKEPO-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)OC |
Canonical SMILES |
CC(C)(C=C)C(=O)OC |
synonyms |
Methyl 2,2-Dimethyl-3-butenoate; NSC 402036 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

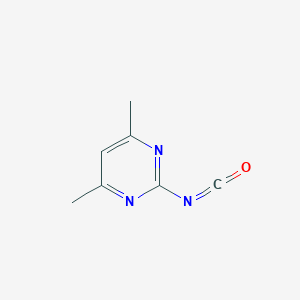
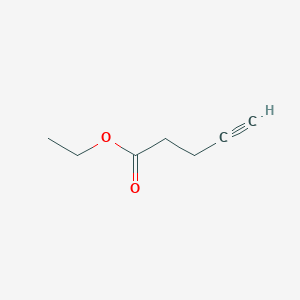
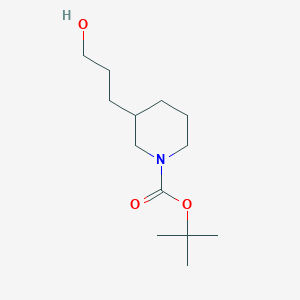
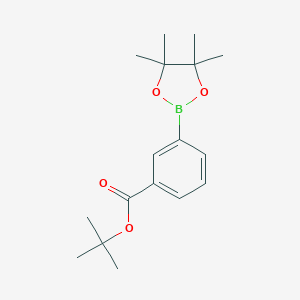
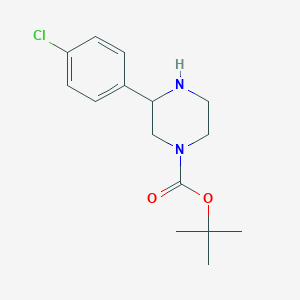
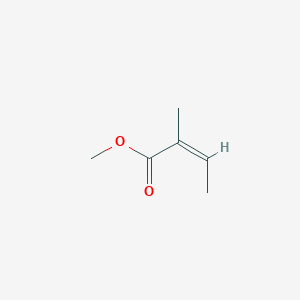
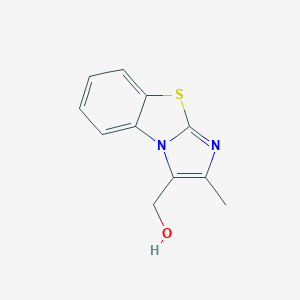
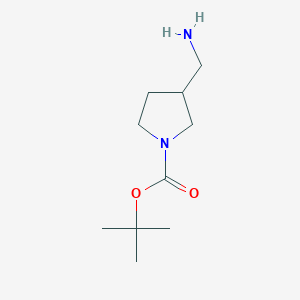
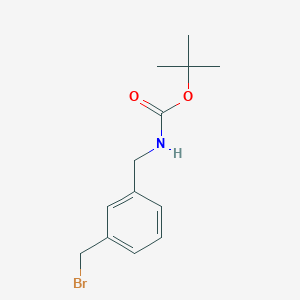
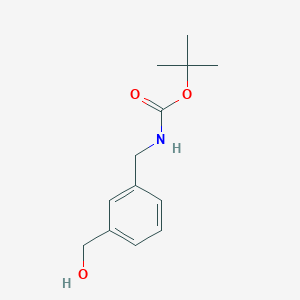
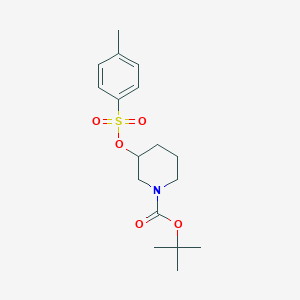
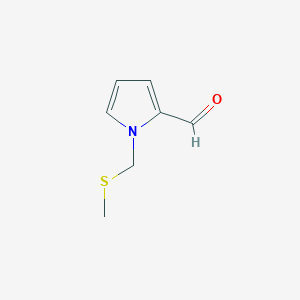
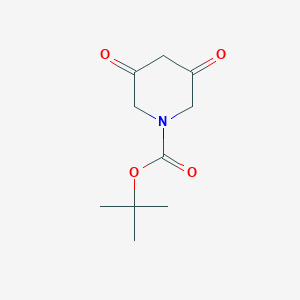
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)